Methylene violet
Overview
Description
Methylene Violet (MV) is a phenazine dye with a rich history in various applications, including as a stain in pathology and as a component in polychrome methylene blue dyes . It is known for its photosensitizing properties, which have been explored for potential use in photodynamic inactivation of microorganisms and photomedicinal purposes . Despite its historical significance and potential applications, there has been a lack of clinical tests in recent literature, possibly due to incomplete information regarding its photophysics and the effects of the medium on its properties .
Synthesis Analysis
The synthesis of Methylene Violet can be achieved through the hydrolytic oxidation of methylene blue. Historically, this has been considered a difficult chemical reaction, with Bernthsen originally using Ag2O for the hydrolysis . A more practical method involves treating methylene blue with potassium chlorate and sodium hydroxide, followed by the addition of a zinc salt and sodium bicarbonate, and gentle boiling . This process yields Methylene Violet free from methylene blue and azure dyes.
Molecular Structure Analysis
Methylene Violet is a phenazinium dye, specifically the 3-amino-7-dimethylamino-5-phenyl phenazium chloride . Its molecular structure is characterized by a high permanent dipole and polarizability, which significantly influence its solvatochromism and excited states decay kinetics . The molecular structure also allows for the formation of complexes with DNA, as evidenced by the binding of Methylene Violet to DNA through intercalation .
Chemical Reactions Analysis
Methylene Violet undergoes various chemical reactions, including oxidation by bromate ions under acidic conditions, which has been studied using stopped-flow techniques . The reaction kinetics are complex, with an initial slow reaction followed by a rapid one after an induction period. The dye also forms complexes with DNA in the dark and can covalently bind to DNA upon irradiation with visible light in a deoxygenated environment .
Physical and Chemical Properties Analysis
The photophysical properties of Methylene Violet are influenced by the polarity of the solvent, leading to unusual solvatochromism and decay kinetics of its excited states . The interaction with DNA is characterized by a strong binding affinity, with the binding being exothermic and favored by hydrophobic forces . Methylene Violet also exhibits photosensitizing properties, generating singlet oxygen upon visible-light irradiation . Its interaction with DNA and other molecules is sensitive to the presence of acids and the chemical environment, which can significantly affect its photosensitization mechanisms .
Scientific Research Applications
Photodynamic Applications
Methylene Violet (MV) has shown promise in photodynamic applications. Notably, its photosensitizing properties for singlet oxygen generation upon visible-light irradiation have been explored for potential use in photodynamic inactivation of microorganisms and photomedicinal purposes. Studies have detailed the photophysics of MV, highlighting its sensitivity to intermolecular hydrogen bonding and protonation, which significantly influences its photosensitization mechanisms (Ronzani, Trivella, Bordat, Blanc, & Lacombe, 2014).
Clinical Diagnostic Applications
In clinical medicine, MV has been utilized in diagnostics, such as identifying displaced atrial lines. For example, methylene blue, a related compound, has been effectively used to diagnose extravasation of fluid from displaced central lines, demonstrating the potential for MV in similar applications (Namachivayam & Tibballs, 2006).
Wastewater Treatment
MV has been a subject of research in wastewater treatment, particularly in the treatment of dye wastewater using various agents. The efficacy of different treatments on the removal of MV from wastewater has been studied, highlighting the potential for using MV in environmental applications (Tian & Liu, 2012).
Photocatalytic Degradation
The photocatalytic degradation of MV, particularly in the presence of sunlight, has been examined. Studies have focused on the degradation efficiency of MV under various conditions, showcasing its utility in eco-friendly methods of destroying organic pollutants (Jishma, Narayanan, Snigdha, Thomas, & Radhakrishnan, 2018).
Adsorption Studies
Research has also delved into the adsorption properties of MV, particularly in relation to environmental applications. Studies have investigated the adsorption of MV on various materials, providing insights into its potential use in removing dyes from aqueous solutions (Akbal, 2005).
Future Directions
The evolution in resistant bacterial strains will drive continual changes in advanced wound care products. Demand will increase for economically priced, versatile wound care dressings that assist in debridement, maintain a moist wound environment, absorb and trap bacterial debris, and decrease dressing change frequency . Methylene Violet, with its antibacterial properties, could play a significant role in this future direction.
properties
IUPAC Name |
7-(dimethylamino)phenothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJHHTHBYJROOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062481 | |
Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylene violet | |
CAS RN |
2516-05-4 | |
Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylene violet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene violet | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Phenothiazin-3-one, 7-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(dimethylamino)-3H-phenothiazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLENE VIOLET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3G6PD8NRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.